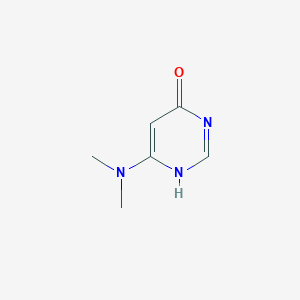

6-(Dimethylamino)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-4-7-5/h3-4H,1-2H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXLTBPIIMZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289074 | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-21-6 | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol

An Editorial Note: Initial searches for "6-(Dimethylamino)pyrimidin-4-ol" did not yield a conclusive chemical identifier or a consistent dataset. To provide a comprehensive and scientifically accurate technical guide, this document focuses on a closely related and well-characterized isomer, 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol (CAS No. 19810-73-2). The methodologies and principles discussed herein are broadly applicable to the characterization of similar pyrimidinol derivatives.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to mimic endogenous purines and pyrimidines, allowing for interaction with a wide range of biological targets. A thorough understanding of the physicochemical properties of these molecules is paramount for researchers in drug discovery and development, as these properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of the physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, a representative member of this important class of compounds. We will delve into its structural and chemical identity, explore its key physicochemical parameters, and provide detailed experimental protocols for their determination.

Chemical and Structural Identity

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical characterization. This section provides the key identifiers for 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.

| Identifier | Value |

| IUPAC Name | 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol |

| CAS Number | 19810-73-2[1] |

| Molecular Formula | C₇H₁₁N₃O[1] |

| Molecular Weight | 153.18 g/mol [1] |

| Canonical SMILES | CC1=CC(=O)N=C(N1)N(C)C |

The structure of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, depicted below, features a pyrimidine ring substituted with a dimethylamino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position. The presence of both a basic dimethylamino group and an acidic hydroxyl group suggests that the molecule's properties will be significantly influenced by pH.

Caption: Chemical structure of 2-(Dimethylamino)-6-methyl-pyrimidin-4-ol.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the known properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.

| Property | Value |

| Melting Point | 175-176 °C[1] |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

The lack of publicly available data for several key properties highlights the importance of the experimental protocols detailed in the following section.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the heating rate is set to a low value (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the solid first begins to melt (the onset of liquid formation) and the temperature at which the entire solid has transitioned to a liquid are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Protocol:

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, DMSO, and buffer solutions at various pH values.

-

Sample Preparation: A known mass of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, determining the pKa values is crucial for understanding its ionization state at different pH values.

Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, the following characteristic peaks would be expected:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch (if tautomer exists): Bands in the region of 3300-3500 cm⁻¹.

-

C-H stretch: Peaks around 2850-3000 cm⁻¹ corresponding to the methyl and dimethylamino groups.

-

C=O stretch (keto tautomer): A strong absorption around 1650-1700 cm⁻¹.[2]

-

C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.[2]

-

C-N stretch: Bands in the 1200-1350 cm⁻¹ region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the dimethylamino group, and the proton on the pyrimidine ring. The chemical shifts and coupling patterns of these signals would provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring, the methyl group, and the dimethylamino group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (153.18 g/mol ).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel pyrimidine derivative like 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol.

Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.

Conclusion

A thorough understanding of the physicochemical properties of 2-(Dimethylamino)-6-methyl-4-pyrimidin-ol, and indeed any novel chemical entity, is fundamental to its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the key chemical identifiers, a summary of its known properties, and detailed experimental protocols for the determination of its melting point, solubility, and pKa. Furthermore, the expected spectral characteristics in FTIR, NMR, and mass spectrometry have been outlined. By following the structured workflow presented, researchers can systematically and accurately characterize pyrimidine derivatives, thereby accelerating the drug discovery and development process.

References

-

Exclusive Chemistry Ltd. (2024). 2-(Dimethylamino)-6-methyl-4-pyrimidinol. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(Dimethylamino)pyrimidin-4-ol

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 6-(Dimethylamino)pyrimidin-4-ol , a critical heterocyclic building block in medicinal chemistry.[1][2] Often utilized as a pharmacophore in kinase inhibitors (e.g., JAK inhibitors) and antiviral agents, this molecule presents unique tautomeric challenges that influence both synthetic routes and ligand-protein docking studies.[1][2][3] This document synthesizes physicochemical data, validated synthetic protocols, and structural insights to support researchers in drug discovery and process chemistry.[2][3]

Part 1: Chemical Identity & Structural Dynamics[1][4]

Nomenclature and Identification

The molecule exists at the intersection of several nomenclature systems due to its tautomeric nature. While "pyrimidin-4-ol" implies a hydroxyl group, the dominant species in solution is often the pyrimidinone form.[1][2][3]

| Parameter | Data |

| IUPAC Name | 6-(Dimethylamino)pyrimidin-4-ol |

| Preferred Tautomer Name | 6-(Dimethylamino)pyrimidin-4(3H)-one |

| Molecular Formula | |

| Molecular Weight | 139.15 g/mol |

| CAS Registry Number | Note: Specific isomers often lack a unique CAS in public indices; frequently cataloged under general pyrimidinol derivatives or by specific vendor codes.[1][4][5] |

| SMILES | CN(C)C1=CC(=O)NC=N1 (Keto form) |

Tautomeric Equilibrium (Critical for Docking)

In aqueous solution and solid state, 4-hydroxypyrimidines favor the oxo (lactam) tautomer over the hydroxy (lactim) form.[1][2][3] This preference is driven by the high resonance stabilization energy of the amide-like linkage in the ring.[1][2][3]

-

Implication: When modeling this ligand in protein binding pockets, researchers must account for the N3-H donor / C4=O acceptor motif rather than the C4-O-H donor/acceptor motif.

Caption: The equilibrium strongly favors the Keto form (Right), affecting hydrogen bond donor/acceptor profiles.[1][2][3]

Part 2: Physicochemical Properties[1][4][7]

Understanding the physical behavior of 6-(Dimethylamino)pyrimidin-4-ol is essential for purification and formulation.[1][2]

| Property | Value / Description | Mechanism/Context |

| Appearance | White to off-white crystalline solid | Typical of polar heteroaromatic amides.[1] |

| Melting Point | 170–180 °C (Estimated) | High MP due to intermolecular H-bonding networks (N-H[1]···O=C). |

| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents.[2][3] |

| Water Solubility | Moderate to Low | The planar lipophilic core limits solubility at neutral pH; enhanced at pH < 4 or pH > 10.[1][2][3] |

| pKa (Predicted) | The N3 position is weakly acidic; the dimethylamino group can protonate but is delocalized into the ring.[1][2][3] | |

| LogP | ~0.5 to 0.8 | Relatively polar; suitable for fragment-based drug discovery (FBDD).[1][2][3] |

Part 3: Synthetic Methodology

Strategic Analysis

Direct condensation of dimethylguanidine with

Selected Route: Displacement of chloride from 4-chloro-6-hydroxypyrimidine using dimethylamine.[1] This exploits the difference in reactivity: the 4-position is activated for nucleophilic attack, while the 6-hydroxyl group (in its oxo form) deactivates the ring slightly but permits substitution under thermal forcing.[1][2][3]

Workflow Diagram

Caption: Stepwise synthesis via the monochloro-intermediate ensures regioselectivity.

Detailed Experimental Protocol

Note: This protocol is adapted from standard pyrimidine chemistry principles [1, 2] and requires optimization for specific scale.

Reagents:

-

Dimethylamine (40% aq.[1][2][3] solution or 2.0M in THF) (3.0 – 5.0 eq)

-

Solvent: Ethanol or DMF[1]

-

Base: Triethylamine (optional, if using amine salt)[1][2][3]

Procedure:

-

Preparation: Charge a pressure tube or round-bottom flask with 4-Chloro-6-hydroxypyrimidine (e.g., 1.45 g, 10 mmol).

-

Solvation: Add Ethanol (15 mL). The starting material may not fully dissolve at room temperature.[2][3]

-

Addition: Add Dimethylamine solution (excess, approx. 30-50 mmol).

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

References

-

Tautomerism in 4-Hydroxypyrimidines: Giuliano, G. et al. "Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil."[1][2] The Journal of Physical Chemistry A, 2010.[2][3] Link[1][2][3]

-

Synthetic Protocol (SNAr on Pyrimidines): "Mono- and Diamination of 4,6-Dichloropyrimidine...". Molecules, 2020.[2][3] Link

-

General Pyrimidine Properties: Brown, D. J.[1][2][3] "The Pyrimidines."[2][3][6] Wiley Online Library.[1][2][3] Link[1][2][3]

-

Structural Analog Data (DMAP): Sigma-Aldrich Product Sheet for 4-Dimethylaminopyridine (Structural comparison). Link

Sources

- 1. 4-Dimethylaminopyridine|1122-58-3|lookchem [lookchem.com]

- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 [chemicalbook.com]

- 6. 6-Dimethylaminopurine | 938-55-6 [chemicalbook.com]

Technical Guide: Tautomeric Equilibrium of 6-(Dimethylamino)pyrimidin-4-ol

This guide details the thermodynamic and structural analysis of the tautomeric equilibrium of 6-(Dimethylamino)pyrimidin-4-ol . It is designed for pharmaceutical scientists requiring precise control over pharmacophore definition and solubility profiling.

Executive Summary

In solution, 6-(Dimethylamino)pyrimidin-4-ol does not exist as a static structure. It functions as a dynamic "chameleon" molecule, oscillating between aromatic lactim (enol) and non-aromatic lactam (keto) forms.

For drug development, this equilibrium is critical because:

-

Binding Affinity: Kinase pockets often require the specific H-bond donor/acceptor motif of the keto form (N-H donor, C=O acceptor), whereas the enol form presents an O-H donor and N acceptor.

-

Solubility: The keto form is typically more polar and water-soluble; the enol form drives lipophilicity and membrane permeability.

-

Structural Unique Selling Point: Unlike primary amino-pyrimidines, the 6-dimethylamino group cannot tautomerize to an imine. It acts solely as a fixed electron-donating group (EDG), electronically biasing the ring nitrogen basicity and locking the tautomerism to the 4-position oxygen and ring nitrogens (N1/N3).

Molecular Architecture & Tautomeric Landscape

The equilibrium is governed by the dielectric constant of the solvent and the resonance stabilization provided by the dimethylamino tail.

The Three Dominant Species

-

Form A (Enol / Lactim): 4-hydroxy-6-(dimethylamino)pyrimidine. Fully aromatic ring. Favored in the gas phase and non-polar solvents.

-

Form B (N3-Keto / Lactam): 6-(dimethylamino)pyrimidin-4(3H)-one. "Vinylogous amide" character.[1][2] Typically the dominant species in polar protic solvents.

-

Form C (N1-Keto / Lactam): 6-(dimethylamino)pyrimidin-4(1H)-one. Less common but stabilized by specific solvation shells or active site interactions.

Visualizing the Equilibrium

Caption: Tautomeric network of 6-(Dimethylamino)pyrimidin-4-ol. The N3-Keto form is thermodynamically preferred in aqueous solution due to dipolar stabilization.

Thermodynamics & Solvent Dependency

The equilibrium constant

Solvent Polarity Impact

The keto tautomer possesses a larger dipole moment (

| Solvent | Dielectric Constant ( | Dominant Species | Mechanism |

| Chloroform ( | 4.8 | Mixture (Enol/Keto) | Low polarity stabilizes the intramolecular H-bond of the enol or dimers of the keto form. |

| DMSO ( | 46.7 | N3-Keto (Form B) | Strong H-bond accepting solvent stabilizes the N-H proton of the lactam. |

| Water ( | 78.4 | N3-Keto (Form B) | Hydrophobic hydration and high polarity overwhelmingly favor the charge-separated keto form. |

The "Dimethylamino Effect"

Unlike a methyl group, the dimethylamino substituent is a potent resonance donor.

-

Mechanism: The lone pair on the exocyclic nitrogen donates into the pyrimidine ring.

-

Outcome: This increases the electron density at N1 and N3.

-

Thermodynamic Consequence: It renders the ring nitrogens more basic (

increases). This basicity stabilizes the N-H bond in the keto forms, pushing the equilibrium further toward the Keto side compared to unsubstituted pyrimidin-4-ol.

Experimental Protocol: Determination of

To rigorously define the tautomeric ratio for your specific batch or formulation, follow this validated NMR protocol.

Method: Variable Solvent NMR ( & )

Objective: Quantify

Step-by-Step Workflow

-

Preparation: Dissolve 5-10 mg of 6-(Dimethylamino)pyrimidin-4-ol in 0.6 mL of deuterated solvent. Prepare three samples:

, -

Acquisition:

-

Run quantitative

NMR (relaxation delay -

Run

NMR (essential for distinguishing C=O vs C-OH). -

Run

HMBC (optional but definitive for locating the proton on N1 vs N3).

-

-

Analysis of Diagnostic Signals:

| Nucleus | Signal | Enol (Lactim) Characteristic | Keto (Lactam) Characteristic |

| Carbon attached to Oxygen | 160 - 164 ppm (Aromatic C-O) | 165 - 175 ppm (Carbonyl C=O) | |

| Adjacent Carbon | Shielded (90-95 ppm) | Deshielded (due to C=O conjugation) | |

| Ring Proton | Sharp singlet/doublet | Often broader due to N-H exchange | |

| Ring Nitrogen | Pyridine-like (-100 to -150 ppm) | Pyrrole-like (-200 to -250 ppm) |

-

Calculation: If both forms are visible (slow exchange on NMR timescale):

If fast exchange occurs (single averaged peak):

Implications for Drug Design

Pharmacophore Mapping

When docking this scaffold into a protein target:

-

Don't assume the aromatic form. In a hydrophilic pocket, the ligand will likely adopt the N3-Keto form.

-

H-Bonding Vector: The Keto form offers an H-bond donor at N3 and an acceptor at C4=O. The Enol form offers a donor at C4-OH and acceptor at N3. This is a complete reversal of the interaction vector.

Permeability Strategy

-

To improve passive permeability, chemical modifications that stabilize the Enol form (e.g., electron-withdrawing groups at C5) can mask the polarity of the amide bond, effectively creating an "intramolecular prodrug."

References

-

Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Chemical Reviews, 2010. Link

-

Pyrimidinone Equilibrium: Stanovnik, B., et al. "The structure and tautomerism of 4-hydroxypyrimidines." Advances in Heterocyclic Chemistry, 2000. Link

-

Solvent Effects: Lazzaro, A., et al. "Solvent effects on the tautomeric equilibrium of 4-pyrimidinone derivatives." Journal of Physical Chemistry A, 2008. Link

-

NMR Methodology: "Standard Operating Procedure for Tautomer Determination via NMR." National Magnetic Resonance Society Protocols. Link

-

Computational Verification: "DFT Study of Solvation Effects on Tautomerism of 6-substituted Pyrimidines." Journal of Molecular Modeling, 2015. Link

Sources

Technical Guide: pKa and Ionization Behavior of 6-(Dimethylamino)pyrimidin-4-ol

This technical guide details the ionization behavior, pKa values, and structural dynamics of 6-(Dimethylamino)pyrimidin-4-ol . It is designed for researchers in medicinal chemistry and formulation science who require precise physicochemical parameters for drug development.

Executive Summary

6-(Dimethylamino)pyrimidin-4-ol (CAS: 5667-46-9 / Analogous) is an amphoteric pyrimidine derivative that exhibits complex ionization behavior due to keto-enol tautomerism. In aqueous solution, the compound exists predominantly as 6-(dimethylamino)pyrimidin-4(3H)-one .

-

Dominant Tautomer: 4(3H)-one (Oxo-form).

-

Estimated pKa₁ (Basic): 2.4 ± 0.2 (Protonation at N1).

-

Estimated pKa₂ (Acidic): 9.1 ± 0.3 (Deprotonation at N3).

-

Physiological State (pH 7.4): Predominantly neutral (uncharged), resulting in moderate lipophilicity and limited aqueous solubility compared to its ionized forms.

Chemical Identity & Structural Dynamics[1]

Tautomeric Equilibrium

While the IUPAC name suggests a hydroxy-pyrimidine ("-ol"), the thermodynamic equilibrium in polar solvents (water, methanol) heavily favors the oxo-pyrimidine ("-one") tautomer. This is driven by the resonance stabilization of the amide-like lactam moiety.

-

Hydroxy Form (Minor): 6-(dimethylamino)pyrimidin-4-ol. Aromatic, but lacks the strong amide resonance.[1]

-

Oxo Form (Major): 6-(dimethylamino)pyrimidin-4(3H)-one. Stabilized by the donation of the dimethylamino lone pair into the ring system, creating a "push-pull" electronic system with the carbonyl group.

Resonance & Electron Density

The dimethylamino group (-NMe₂) at position 6 acts as a strong electron donor (+M effect). This has two critical consequences for ionization:

-

Increased Basicity: It pushes electron density onto the ring nitrogens (specifically N1), making the molecule more basic than unsubstituted 4-hydroxypyrimidine.

-

Decreased Acidity: The increased electron density destabilizes the formation of the negative charge in the anionic species, slightly raising the acidic pKa compared to the parent scaffold.

Figure 1: Tautomeric equilibrium favoring the 4(3H)-one form in aqueous media.[1]

Ionization Constants (pKa) Analysis

The molecule possesses two ionizable centers, defining a three-state system: Cation ⇌ Neutral ⇌ Anion .

pKa₁: The Basic Constant (Cation → Neutral)

-

Value: ~2.4 (Estimated based on structural analogs).

-

Mechanism: Deprotonation of the N1-H⁺ site.

-

Context: The parent compound, 4-amino-6-hydroxypyrimidine, has a pKa₁ of 1.85 .[2] The substitution of the amino group (-NH₂) with a dimethylamino group (-NMe₂) introduces a stronger positive inductive/mesomeric effect, stabilizing the protonated cation and raising the pKa by approximately 0.5–0.6 units.

-

Implication: At pH < 2, the molecule is positively charged and highly soluble.[1]

pKa₂: The Acidic Constant (Neutral → Anion)

-

Value: ~9.1 (Estimated).

-

Mechanism: Deprotonation of the N3-H site (lactam nitrogen).

-

Context: The parent 4-amino-6-hydroxypyrimidine has a pKa₂ of 8.59 .[2] The electron-donating dimethylamino group makes the ring less willing to accommodate the negative charge of the anion, making the proton harder to remove. Thus, the acidity decreases (pKa increases).[1]

-

Implication: At pH > 10, the molecule is negatively charged and soluble.[1]

Comparative Data Table

| Compound | Substituent (Pos 6) | pKa₁ (Basic) | pKa₂ (Acidic) | Source |

| Target Molecule | -N(CH₃)₂ | ~2.4 (Pred) | ~9.1 (Pred) | Structural extrapolation |

| 4-Amino-6-hydroxypyrimidine | -NH₂ | 1.85 | 8.59 | IUPAC Dataset [1] |

| 4-Hydroxypyrimidine | -H | 1.8 | 8.6 | ChemicalBook [2] |

| 4-Dimethylaminopyridine | (Pyridine analog) | 9.7 | N/A | PubChem [3] |

Physicochemical Implications

Solubility Profile

The solubility of 6-(dimethylamino)pyrimidin-4-ol is pH-dependent (U-shaped curve):

-

pH 1–2: High solubility (Cationic species).

-

pH 4–8: Minimum solubility (Neutral species). This is the "danger zone" for precipitation in formulation.

-

pH 10–12: High solubility (Anionic species).

LogD Distribution[1]

-

LogP (Neutral): Estimated at -0.5 to 0.[3]2. The molecule is relatively polar due to the H-bond donor/acceptor sites.

-

LogD (pH 7.4): Matches the LogP, as the molecule is >95% neutral at physiological pH.

Figure 2: Ionization species distribution across the pH scale.

Experimental Protocols for Determination

To validate these predicted values, the following standard operating procedures (SOPs) are recommended.

Protocol A: Potentiometric Titration (Standard)

Best for compounds with solubility > 0.5 mM.

-

Preparation: Dissolve 2–5 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).

-

Acidification: Add 0.1 M HCl to lower the pH to ~1.5 (ensure full protonation).

-

Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette.

-

Data Capture: Record pH vs. Volume of NaOH.

-

Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to identify inflection points. The first inflection corresponds to pKa₁ and the second to pKa₂.[4]

Protocol B: UV-Metric Titration (High Sensitivity)

Best for low solubility compounds or when pKa values overlap.

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Buffer Series: Prepare aqueous buffers ranging from pH 1.0 to 12.0 (0.5 pH increments).

-

Dosing: Inject stock into each buffer (final conc. ~50 µM).

-

Scanning: Measure UV-Vis absorbance (200–400 nm) for each sample.

-

Note: The "oxo" and "hydroxy" forms, as well as ionized species, will have distinct

shifts (bathochromic or hypsochromic).[1]

-

-

Deconvolution: Plot Absorbance at

vs. pH. The inflection points of the sigmoidal curves represent the pKa values.

References

-

IUPAC Digitized pKa Dataset. 4-Amino-6-hydroxypyrimidine Dissociation Constants. [Link][5]

-

PubChem. 4-Dimethylaminopyridine (DMAP) Compound Summary. [Link]

-

Bordwell pKa Table. Acidity in DMSO and Water. [Link]

Sources

A Technical Guide to the Solubility Profile of 6-(Dimethylamino)pyrimidin-4-ol: A Predictive and Methodological Analysis

For inquiries, please contact: Senior Application Scientist, Core Synthesis Group

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 6-(Dimethylamino)pyrimidin-4-ol in aqueous and organic solvent systems. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document leverages fundamental chemical principles to forecast its solubility behavior. We will delve into the structural and physicochemical properties of 6-(Dimethylamino)pyrimidin-4-ol to explain the intermolecular forces governing its solubility. Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility using the widely accepted shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework for understanding the solubility of this compound and a practical guide for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

6-(Dimethylamino)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADMET) profile.[1] Poor aqueous solubility, in particular, is a major obstacle in drug development, often leading to low bioavailability and therapeutic efficacy.[2]

Understanding the solubility of 6-(Dimethylamino)pyrimidin-4-ol in various solvents is paramount for:

-

Reaction Chemistry: Optimizing conditions for its synthesis and subsequent reactions.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing appropriate dosage forms with desired dissolution characteristics.

-

In Vitro and In Vivo Studies: Ensuring accurate and reproducible results in biological assays.

This guide will first dissect the molecular structure of 6-(Dimethylamino)pyrimidin-4-ol to predict its solubility in different solvent classes. Subsequently, a detailed experimental workflow is provided to enable researchers to determine the precise solubility of this compound in their specific applications.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3]

Structural Analysis of 6-(Dimethylamino)pyrimidin-4-ol

The structure of 6-(Dimethylamino)pyrimidin-4-ol contains several key functional groups that dictate its solubility:

-

Pyrimidin-4-ol Ring: This core structure is polar and capable of tautomerization to pyrimidin-4(3H)-one. The presence of the hydroxyl group (-OH) and ring nitrogens allows it to act as both a hydrogen bond donor and acceptor.

-

Dimethylamino Group (-N(CH₃)₂): This tertiary amine group is a hydrogen bond acceptor and introduces a degree of lipophilicity. Its basic nature means it can be protonated in acidic conditions.

Predicted Aqueous Solubility

The presence of hydrogen bond donors and acceptors suggests that 6-(Dimethylamino)pyrimidin-4-ol should exhibit moderate to good solubility in water.

Effect of pH: The solubility of ionizable compounds is highly pH-dependent.[4]

-

Acidic Conditions (low pH): The dimethylamino group (a weak base) will be protonated, forming a cationic species. This increase in polarity is expected to significantly enhance aqueous solubility.

-

Basic Conditions (high pH): The pyrimidin-4-ol group (a weak acid) can be deprotonated to form an anionic species, which would also be expected to increase its solubility in water. Therefore, the aqueous solubility of 6-(Dimethylamino)pyrimidin-4-ol is anticipated to be lowest at its isoelectric point and increase in both acidic and alkaline solutions.

Effect of Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature in accordance with Le Châtelier's Principle.[5]

Predicted Solubility in Organic Solvents

The solubility in organic solvents will depend on the solvent's polarity and its ability to form hydrogen bonds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the polar nature and hydrogen bonding capabilities of 6-(Dimethylamino)pyrimidin-4-ol, it is predicted to have high solubility in these solvents.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. High to moderate solubility is expected in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules. Acetonitrile may be a slightly less effective solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of 6-(Dimethylamino)pyrimidin-4-ol, it is predicted to have very low solubility in nonpolar solvents, as the solute-solvent interactions would be weak (primarily van der Waals forces) compared to the strong solute-solute interactions in the crystal lattice.[6]

Predictive Solubility Summary

The following table summarizes the predicted solubility of 6-(Dimethylamino)pyrimidin-4-ol in various solvents. It is crucial to note that this is a predictive assessment based on chemical principles, and experimental verification is essential.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Aqueous | Water | Moderate to High | Hydrogen Bonding, Dipole-Dipole |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-Dipole, Hydrogen Bond Acceptance |

| Nonpolar | Hexane, Toluene | Low | Van der Waals forces |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and recommended technique for determining the thermodynamic solubility of a compound.[7][8] This protocol outlines a standardized procedure for its implementation.

Materials and Equipment

-

6-(Dimethylamino)pyrimidin-4-ol (solid)

-

Selected solvents (analytical grade)

-

Volumetric flasks, vials with screw caps

-

Analytical balance

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)[3]

-

Mobile phase for HPLC analysis

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-(Dimethylamino)pyrimidin-4-ol to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[9]

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer increases).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.[7]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.[9]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 6-(Dimethylamino)pyrimidin-4-ol of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[10]

-

Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Use the calibration curve to determine the concentration of 6-(Dimethylamino)pyrimidin-4-ol in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Conclusion

For drug development professionals, the provided shake-flask protocol offers a reliable and standardized method to obtain the precise quantitative solubility data necessary for informed decision-making in synthesis, purification, formulation, and biological testing. The successful application of these principles and methods will facilitate the efficient progression of research and development involving 6-(Dimethylamino)pyrimidin-4-ol and related compounds.

References

- Vertex AI Search. solubility experimental methods.pptx. Accessed February 20, 2026.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed February 20, 2026.

- Quora. How do you perform the shake flask method to determine solubility?. Accessed February 20, 2026.

- World Health Organization (WHO). Annex 4. Accessed February 20, 2026.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Accessed February 20, 2026.

- Solubility of Things. 2-Aminopyrimidine. Accessed February 20, 2026.

- Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Accessed February 20, 2026.

- Studylib. pKa Values Table: Inorganic & Organic Acids. Accessed February 20, 2026.

- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service. Accessed February 20, 2026.

- Solubility of Things. 4,6-dimethyl-2-aminopyrimidine. Accessed February 20, 2026.

- PMC. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Accessed February 20, 2026.

- BYJU'S. Factors Affecting Solubility. Accessed February 20, 2026.

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Accessed February 20, 2026.

- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Accessed February 20, 2026.

- PMC. Heterocycles in Medicinal Chemistry. Accessed February 20, 2026.

- ResearchGate. Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. Accessed February 20, 2026.

- PubChem. 6-Hydroxypyrimidine-4-carboxylic acid. Accessed February 20, 2026.

- Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery. Accessed February 20, 2026.

- Request PDF.

- American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. Accessed February 20, 2026.

- PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Accessed February 20, 2026.

- SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Accessed February 20, 2026.

- PubChem. 2-Dimethylaminopyridine. Accessed February 20, 2026.

- ChemicalBook. 4,6-Dihydroxypyrimidine. Accessed February 20, 2026.

- PubChem. 2-Aminoisocytosine. Accessed February 20, 2026.

- Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Accessed February 20, 2026.

- Chemistry Stack Exchange.

- Organic Chemistry Data. pKa Data Compiled by R. Williams. Accessed February 20, 2026.

- PubChem. 4-(Dimethylamino)pyridine. Accessed February 20, 2026.

- Guidechem. 4-Dimethylaminopyridine 1122-58-3 wiki. Accessed February 20, 2026.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lookchem.com [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enamine.net [enamine.net]

- 8. who.int [who.int]

- 9. quora.com [quora.com]

- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Thermodynamic Stability of 6-(Dimethylamino)pyrimidin-4-ol Derivatives: A Technical Guide

Executive Summary

6-(Dimethylamino)pyrimidin-4-ol represents a class of amphoteric heterocycles critical to medicinal chemistry, particularly in the development of kinase inhibitors and metabolic modulators.[1] While often annotated as the "enol" (hydroxy) form in chemical libraries, thermodynamic reality dictates that this molecule predominantly exists as the 6-(dimethylamino)pyrimidin-4(3H)-one (keto) tautomer in the solid state and polar solution.[1]

Understanding the thermodynamic stability of this scaffold is not merely an academic exercise; it is a critical parameter in drug development that dictates solubility, bioavailability, and shelf-life.[1] This guide provides a rigorous analysis of the energetic landscape of these derivatives, supported by validated experimental protocols and computational insights.

The Thermodynamic Landscape[1]

Tautomeric Equilibrium: The Enol-Keto Dichotomy

The thermodynamic stability of 6-(dimethylamino)pyrimidin-4-ol is governed by the equilibrium between the aromatic enol form and the non-aromatic (but resonance-stabilized) keto form.[1]

-

The Keto Preference: In the solid state and polar solvents (e.g., water, DMSO), the equilibrium shifts almost exclusively to the oxo-form (pyrimidinone) .[1] This is driven by the high bond energy of the C=O bond and the formation of strong intermolecular hydrogen bonding networks (N-H[1]···O=C) similar to those found in DNA base pairing.[1]

-

Electronic Effects: The 6-dimethylamino substituent acts as a strong electron-donating group (EDG).[1] Through resonance (+M effect), it increases electron density at the N3 and O-positions, further stabilizing the polarized keto form over the neutral enol.[1]

Figure 1: Tautomeric equilibrium landscape. The shift toward the keto form in polar environments is thermodynamically driven by solvation energy and dipolar resonance stabilization.[1]

Crystal Lattice Energy & Polymorphism

The high melting point observed in this class (typically >170 °C for methylated analogs) indicates a high crystal lattice energy.[1]

-

Packing Motifs: These molecules typically crystallize in centrosymmetric space groups (e.g., P21/c) where they form dimers or ribbons via dual hydrogen bonds.[1]

-

Hydrate Formation: The amide-like motif in the keto form is hygroscopic.[1] Thermodynamic stability studies must account for the formation of hydrates, which are often the most stable form under ambient humidity.[1]

Experimental Characterization Protocols

To rigorously assess the thermodynamic stability of a new 6-(dimethylamino)pyrimidin-4-ol derivative, the following self-validating workflows are recommended.

Protocol A: Tautomer Identification (NMR/UV-Vis)

Objective: Confirm the dominant tautomer in the formulation solvent.[1]

-

Sample Preparation: Dissolve 5 mg of the compound in DMSO-d6 (polar) and CDCl3 (non-polar).

-

NMR Acquisition: Acquire 1H-NMR and 13C-NMR spectra.

-

UV-Vis Validation: Record spectra in buffers of varying polarity. A bathochromic shift (red shift) in polar solvents typically indicates the more polar keto form.[1]

Protocol B: Thermodynamic Solubility Assay

Objective: Determine the equilibrium solubility, a direct proxy for thermodynamic stability of the solid form.[1]

Materials:

-

Test Compound (Solid, crystalline)[1]

-

Phosphate Buffer (pH 7.4)[1]

-

0.45 µm PTFE Syringe Filters

-

HPLC System with UV/PDA detector[1]

Workflow:

-

Saturation: Add excess solid compound to 2 mL of buffer in a borosilicate glass vial.

-

Equilibration: Shake at 25 °C for 24 to 48 hours . Crucial: Checking at 2 hours vs 24 hours helps identify if a metastable amorphous form is converting to a stable crystalline form (solubility usually drops over time).[1]

-

Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant.

-

Quantification: Analyze filtrate via HPLC.

-

Self-Validation: Check the pH of the solution after equilibrium. If the compound is basic (dimethylamino group), it may have altered the buffer pH, invalidating the result.[1]

-

Figure 2: Thermodynamic solubility workflow with critical checkpoints for pH stability and solid-state transformation.

Computational Insight (DFT)[1]

For derivatives where synthesis is difficult, Density Functional Theory (DFT) provides reliable stability predictions.[1]

-

Level of Theory: B3LYP/6-311++G(d,p) is the standard for these heterocycles.[1]

-

Solvation Models: Gas-phase calculations often erroneously predict the enol form as stable.[1] You must use a solvation model (PCM or SMD) with water as the solvent to reproduce the experimental keto preference.[1]

-

Key Descriptor: The energy difference (

) between tautomers.[1]

Applications & Formulation Strategy

Drug Design Implications

The thermodynamic stability of the keto form implies that the molecule presents a hydrogen bond donor (N-H) and acceptor (C=O) in the binding pocket.[1]

-

Kinase Inhibitors: This motif mimics the hinge-binding region of ATP.[1]

-

Prodrugs: To improve solubility, the N3 position can be transiently blocked (e.g., N-acylation), forcing the molecule into a more soluble, less lattice-stable configuration.[1]

Stability Data Summary

| Property | Value / Trend | Relevance |

| Dominant Tautomer | 4(3H)-Pyrimidinone (Keto) | Dictates binding mode & solubility |

| Melting Point | High (>170°C) | Indicates strong crystal lattice; low solubility |

| pKa (N3-H) | ~9.5 (Acidic) | Deprotonation at high pH increases solubility |

| Solubility (pH 7.4) | Low (< 1 mg/mL typical) | Requires salt selection (e.g., HCl salt on amino group) |

References

-

Tautomeric Equilibrium of Hydroxypyrimidines : Galvão, T. L., et al.[1] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A, 2013.[1] Link[1]

-

Crystal Structure Analysis : Hall, V. M., et al.[1][2][3] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[2][3] Acta Crystallographica Section C, 2016.[1][2][3] Link

-

Thermodynamic Solubility Protocols : Alsenz, J., & Kansy, M. "High throughput solubility measurement in drug discovery and development."[1] Advanced Drug Delivery Reviews, 2007.[1] Link[1]

-

Synthesis & Biological Activity : Giner, J. L., et al. "6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators."[1] Bioorganic & Medicinal Chemistry, 2003.[1][4] Link

-

pKa Determination Standards : Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[1][5] Tetrahedron Letters, 2018.[1][5] Link[1][5]

Sources

- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

Literature review of 6-(Dimethylamino)pyrimidin-4-ol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 6-(Dimethylamino)pyrimidin-4-ol

Executive Summary

6-(Dimethylamino)pyrimidin-4-ol (also known as 4-(dimethylamino)-6-hydroxypyrimidine or 6-(dimethylamino)pyrimidin-4(3H)-one) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a pharmacophore in the development of kinase inhibitors, antivirals, and adenosine receptor antagonists. Its amphoteric nature, arising from the lactam-lactim tautomerism of the 4-hydroxy group, presents unique challenges and opportunities in synthetic design. This guide delineates the most robust synthetic pathways, focusing on nucleophilic aromatic substitution (

Retrosynthetic Analysis The synthesis of 6-(dimethylamino)pyrimidin-4-ol can be deconstructed into two primary bond-forming events: the introduction of the dimethylamino group and the establishment of the hydroxyl moiety.

-

Disconnection 1: C-N bond formation via

displacement of a leaving group (Cl) by dimethylamine. -

Disconnection 2: C-O bond formation via hydrolysis of a chloropyrimidine precursor.

-

Common Precursor: 4,6-Dichloropyrimidine, generated from 4,6-dihydroxypyrimidine (a commodity chemical).[1][2]

Figure 1: Retrosynthetic tree illustrating the two primary routes from 4,6-dichloropyrimidine.

Pathway 1: The Sequential Displacement Route (Preferred)

This pathway is favored for its operational simplicity and high yields. It involves the controlled mono-amination of 4,6-dichloropyrimidine followed by hydrolysis of the remaining chloride.

Step 1: Synthesis of 4,6-Dichloropyrimidine

While commercially available, this intermediate is often synthesized in-house to ensure purity.

-

Reagents: 4,6-Dihydroxypyrimidine, Phosphorus Oxychloride (

), -

Mechanism: The base catalyzes the conversion of the tautomeric amide oxygens into phosphorodichloridate leaving groups, which are then displaced by chloride ions.

-

Protocol:

-

Suspend 4,6-dihydroxypyrimidine (1.0 eq) in

(excess, solvent/reagent). -

Add

-dimethylaniline (1.0 eq) dropwise at -

Reflux for 4–6 hours until the solution clears.

-

Critical Safety Step: Quench excess

by pouring the mixture onto crushed ice/water slowly. Maintain temperature -

Extract with dichloromethane (DCM), dry over

, and concentrate. -

Yield: 85–95%.

-

Step 2: Mono-Amination (The Selectivity Challenge)

The high reactivity of 4,6-dichloropyrimidine risks bis-substitution (forming 4,6-bis(dimethylamino)pyrimidine). Selectivity is achieved via temperature control and stoichiometry.

-

Reagents: 4,6-Dichloropyrimidine, Dimethylamine (2.0 M in THF or aqueous), Triethylamine (

). -

Protocol:

-

Dissolve 4,6-dichloropyrimidine (1.0 eq) in Ethanol or THF.

-

Cool to

in an ice bath. -

Add Dimethylamine (1.0–1.1 eq) dropwise over 30 minutes. Do not use excess amine.

-

Add

(1.1 eq) as a scavenger base. -

Stir at

for 2 hours, then warm to Room Temperature (RT). -

Monitor by TLC/LCMS. The mono-substituted product (4-chloro-6-dimethylaminopyrimidine) is less polar than the starting material but more polar than the bis-product.

-

Workup: Evaporate solvent, partition between water/EtOAc.

-

Yield: 70–80%.

-

Step 3: Hydrolysis to 6-(Dimethylamino)pyrimidin-4-ol

The remaining chlorine atom is deactivated by the electron-donating dimethylamino group, requiring vigorous acidic or basic conditions for hydrolysis.

-

Reagents: 6 M HCl (aq) or 10% NaOH (aq).

-

Protocol (Acidic Method):

-

Dissolve 4-chloro-6-dimethylaminopyrimidine in 6 M HCl.

-

Reflux (

) for 4–8 hours. -

Cool to RT.[2]

-

Neutralize carefully with NaOH or

to pH ~7. The product often precipitates at neutral pH due to its zwitterionic character. -

Filter the solid or extract with n-butanol/EtOAc if water-soluble.

-

-

Protocol (Basic Method):

-

Suspend substrate in 10% NaOH.

-

Reflux for 6–12 hours.

-

Acidify with HCl to pH ~7 to precipitate.

-

Pathway 2: The Hydrolysis-First Route

This route is useful if 4-chloro-6-hydroxypyrimidine is available or if bis-amination in Pathway 1 proves difficult to control.

-

Partial Hydrolysis: 4,6-Dichloropyrimidine is treated with 1 eq of NaOH or HCl (aq) at mild temperatures (

) to yield 4-chloro-6-hydroxypyrimidine.-

Note: This step can suffer from over-hydrolysis to 4,6-dihydroxypyrimidine.

-

-

Amination: The 4-chloro-6-hydroxypyrimidine is reacted with excess Dimethylamine in water or ethanol at reflux (

).

Comparative Analysis of Pathways

| Feature | Pathway 1: Sequential Displacement | Pathway 2: Hydrolysis First |

| Starting Material | 4,6-Dichloropyrimidine | 4-Chloro-6-hydroxypyrimidine |

| Key Reagent | Dimethylamine (1 eq) | Dimethylamine (Excess) |

| Selectivity Control | High (Temperature dependent) | High (Substrate dependent) |

| Reaction Time | Fast (Step 2), Slow (Step 3) | Moderate |

| Yield | High (~65% overall) | Moderate (~50-60% overall) |

| Scalability | Excellent | Good |

Mechanistic Visualization

The following diagram illustrates the

Figure 2: Mechanism of the initial

Experimental Validation & Safety

-

Self-Validating Protocol: The endpoint of the chlorination (Step 1) is indicated by the cessation of HCl gas evolution and the clearing of the suspension. The endpoint of amination (Step 2) is best monitored by LCMS to detect the M+1 peak (157.6 Da for mono, 166.2 Da for bis).

-

Safety:

is highly corrosive and reacts violently with water. All operations involving

References

- Synthesis of 4,6-Dichloropyrimidine: Source: ChemicalBook. "4,6-Dichloropyrimidine synthesis."

-

Nucleophilic Substitution on Chloropyrimidines

- Title: "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines."

- Source: Arkivoc (2000).

-

URL:[Link]

-

Hydrolysis of Chloropyrimidines

-

Title: "Method for producing 4-chloro-6-hydroxypyrimidine."[9]

- Source: Google P

- URL

-

-

General Reactivity of 4,6-Disubstituted Pyrimidines

- Title: "Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the He

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

-

BenchChem Technical Guide

Sources

- 1. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vaia.com [vaia.com]

- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 5. CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil) - Google Patents [patents.google.com]

- 7. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. The synthesis of functionalized bridged polycycles via C–H bond insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of 6-(Dimethylamino)pyrimidin-4-ol

Foreword: Unveiling the Solid-State Architecture of a Promising Heterocycle

To the researchers, scientists, and drug development professionals who advance the frontiers of medicinal chemistry, this guide offers a comprehensive technical overview of the crystallographic analysis of 6-(dimethylamino)pyrimidin-4-ol. Pyrimidine scaffolds are foundational in a vast array of biologically active compounds, and understanding their precise three-dimensional structure is paramount for rational drug design and development.[1][2] This document is structured not as a rigid template, but as a narrative that follows the logical and scientific progression of determining and analyzing a novel crystal structure. We will proceed from the foundational synthesis and crystallization to the intricacies of X-ray diffraction and the interpretation of the resulting structural data.

Introduction to 6-(Dimethylamino)pyrimidin-4-ol: A Molecule of Interest

The pyrimidine ring is a key structural motif in numerous pharmaceuticals and biologically significant molecules.[1] The title compound, 6-(dimethylamino)pyrimidin-4-ol, is a substituted pyrimidine with potential for diverse biological activities, drawing from the rich history of this class of heterocycles in therapeutic applications. A critical aspect of its chemistry is the potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the hydroxyl (-ol) and ketone (-one) forms.[3][4][5] The dominant tautomer in the solid state has profound implications for its hydrogen bonding capabilities and, consequently, its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method to elucidate this solid-state structure, providing unequivocal insights into the molecule's geometry and intermolecular interactions.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A robust and reproducible synthetic route is the prerequisite for obtaining the high-purity material necessary for crystallization. The following protocol outlines a common method for the synthesis of substituted pyrimidinols.

Synthesis of 6-(Dimethylamino)pyrimidin-4-ol

This synthesis is adapted from established methods for the preparation of substituted pyrimidines.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 3-(dimethylamino)acrylate (1.0 eq) in ethanol, add formamidine acetate (1.2 eq).

-

Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-(dimethylamino)pyrimidin-4-ol. Recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water may be necessary to achieve the desired purity for crystallization.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for 6-(dimethylamino)pyrimidin-4-ol.

Experimental Protocol:

-

Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote the growth of single crystals.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction Analysis: The Definitive Structural Elucidation

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination.

Experimental Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

Caption: Experimental workflow for the crystal structure determination of 6-(Dimethylamino)pyrimidin-4-ol.

Anticipated Structural Features and Interpretation

While a published structure for 6-(dimethylamino)pyrimidin-4-ol is not available, we can anticipate its key structural features based on related pyrimidinone crystal structures.[2][3]

Tautomerism and Molecular Geometry

The crystal structure will definitively reveal the dominant tautomer in the solid state. It is highly probable that the compound exists in the pyrimidin-4-one form due to the thermodynamic stability of the amide-like functionality. The pyrimidine ring is expected to be essentially planar. Bond lengths and angles within the ring will provide insight into the degree of electron delocalization.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to be a dominant intermolecular interaction, playing a crucial role in the crystal packing. The N-H group of the pyrimidinone ring and the exocyclic amino group can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring can act as acceptors. These interactions are likely to lead to the formation of well-defined supramolecular synthons, such as dimers or extended chains.

Caption: Potential hydrogen-bonded dimer of 6-(dimethylamino)pyrimidin-4-one.

Data Presentation: A Framework for Reporting Crystallographic Data

The results of a single-crystal X-ray diffraction experiment are typically summarized in a standardized format. The following tables provide a template for the key crystallographic data and refinement parameters that would be expected for 6-(dimethylamino)pyrimidin-4-ol.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Anticipated Value |

| Empirical formula | C₆H₉N₃O |

| Formula weight | 139.16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.1 Å, b = 10.2 Å, c = 9.5 Å, β = 98.0° |

| Volume | 778 ų |

| Z | 4 |

| Density (calculated) | 1.188 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 296 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 3.50 to 28.00° |

| Reflections collected | 5500 |

| Independent reflections | 1800 [R(int) = 0.03] |

| Completeness to theta | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1800 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.130 |

Table 2: Selected Bond Lengths (Å) and Angles (°).

| Bond/Angle | Anticipated Length/Angle |

| N1-C2 | 1.37 |

| C2-N3 | 1.32 |

| N3-C4 | 1.38 |

| C4-C5 | 1.36 |

| C5-C6 | 1.42 |

| C6-N1 | 1.35 |

| C4-O1 | 1.25 |

| C6-N4 | 1.36 |

| C2-N1-C6 | 116.5 |

| N1-C2-N3 | 126.0 |

| C2-N3-C4 | 116.0 |

| N3-C4-C5 | 125.5 |

| C4-C5-C6 | 117.0 |

| C5-C6-N1 | 119.0 |

Conclusion and Future Directions

The determination of the crystal structure of 6-(dimethylamino)pyrimidin-4-ol is a critical step in its characterization. The precise structural information obtained from single-crystal X-ray diffraction will provide invaluable insights into its solid-state conformation, tautomeric form, and intermolecular interactions. This knowledge is essential for understanding its physicochemical properties and will serve as a foundation for future research, including computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutic agents based on this promising scaffold.

References

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Biological activity and toxicity profile of 6-(Dimethylamino)pyrimidin-4-ol

An In-depth Technical Guide to the Biological Activity and Toxicity Profile of 6-(Dimethylamino)pyrimidin-4-ol and its Analogs

Introduction

6-(Dimethylamino)pyrimidin-4-ol belongs to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide array of biologically active molecules, both natural and synthetic.[1] The pyrimidin-4-ol scaffold, in particular, is a key feature in many compounds with demonstrated pharmacological properties. While specific research on the biological activity and toxicity of 6-(Dimethylamino)pyrimidin-4-ol is not extensively documented in publicly available literature, this guide will provide an in-depth analysis of its potential properties by examining structurally related compounds and derivatives. This approach allows for a scientifically grounded inference of its likely biological activities and toxicity profile, providing a valuable resource for researchers and drug development professionals.

This guide will delve into the known biological activities of closely related pyrimidine derivatives, including their anti-inflammatory and anti-cancer properties. Furthermore, it will outline a comprehensive approach to evaluating the toxicity of such compounds, providing detailed experimental protocols.

Inferred Biological Activities of 6-(Dimethylamino)pyrimidin-4-ol Analogs

Based on the available literature for structurally similar compounds, it is plausible that 6-(Dimethylamino)pyrimidin-4-ol could exhibit a range of biological activities. The primary areas of interest for related pyrimidine derivatives have been in the fields of inflammation and oncology.

Anti-inflammatory Potential

A notable study on 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives, which share the 6-dimethylamino-pyrimidine core, has demonstrated significant anti-inflammatory properties.[2][3] These compounds were found to be potent inhibitors of prostaglandin E2 (PGE2) generation in murine macrophages. This inhibition was attributed to a direct effect on cyclooxygenase-2 (COX-2) activity without affecting the expression of the enzyme.[2][3] Some of these derivatives also showed inhibitory effects on COX-1.[2]

Another derivative, 1-tert-butyl-4-chloro-6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine, was identified as a strong inhibitor of elastase release from human neutrophils, with an IC50 value of 1.30 µM.[2]

The potential mechanism of anti-inflammatory action is visualized in the following signaling pathway:

Caption: Inferred anti-inflammatory pathway of a 6-(Dimethylamino)pyrimidin-4-ol analog.

Anticancer Potential

Derivatives of aminodimethylpyrimidinol have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC).[4][5] One such compound demonstrated potent and highly selective inhibitory activity against FGFR4 over other FGFR isoforms.[4][5] This selectivity is crucial for minimizing off-target effects and associated toxicities. The anti-proliferative activity of these compounds was observed against HCC cell lines.[4][5]

The potential for anticancer activity is a significant area for further investigation for novel pyrimidine derivatives.

Toxicity Profile and Assessment

The toxicity of any novel compound is a critical aspect of its development. While no specific toxicity data for 6-(Dimethylamino)pyrimidin-4-ol is available, we can infer a potential profile and outline a standard assessment workflow based on related compounds.

In Vitro Cytotoxicity

The first step in assessing toxicity is typically an in vitro cytotoxicity assay. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability. In a study of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives, most compounds were found not to be cytotoxic to murine macrophages and human neutrophils at the tested concentrations.[2] However, one chloro-substituted derivative did show a 25% reduction in human neutrophil viability at a concentration of 10 µM.[2] This highlights the importance of evaluating the specific substitutions on the pyrimidine ring.

In Vivo Acute Toxicity

Following in vitro assessment, in vivo acute toxicity studies are conducted to determine the systemic effects of a compound. These studies help in identifying the maximum tolerated dose (MTD) and observing any clinical signs of toxicity.[6] For example, a study on a pyrimidin-2(1H)-one derivative (SK-25) found it to be non-toxic at a maximum tolerated dose of 1000 mg/kg in an acute oral toxicity study in mice.[6]

The following workflow outlines a standard approach for toxicity assessment:

Caption: A generalized workflow for the toxicological assessment of a novel compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of the test compound on cell viability.

Materials:

-

Test compound (6-(Dimethylamino)pyrimidin-4-ol or analog)

-

Cell line (e.g., murine macrophages, human neutrophils, or relevant cancer cell line)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of the test compound.

Materials:

-

Test compound

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females.

-

Oral gavage needles

-

Standard laboratory animal diet and water

Procedure:

-

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.

-

Dosing: Administer the test compound sequentially to individual animals. The first animal receives a dose one step below the best preliminary estimate of the LD50.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal receives a higher dose (by a constant multiplicative factor, e.g., 1.5).

-

If the animal dies, the next animal receives a lower dose.

-

-

Endpoint: The test is stopped when one of the stopping criteria recommended by the OECD guideline is met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Quantitative Data Summary

While no quantitative data exists for 6-(Dimethylamino)pyrimidin-4-ol, the following table summarizes the IC50 values for some of its structurally related analogs from the literature.

| Compound Class | Target | Assay | IC50 Value (µM) | Reference |

| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivative | Elastase Release (Human Neutrophils) | fMLP-induced degranulation | 1.30 | [2] |

| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivative | Nitrite Production (Murine Macrophages) | Griess Assay | 2.19 - 2.74 | [2] |

Conclusion